molecular formula C8H7F2NO2 B13958468 4-Difluoromethoxy-benzaldehyde oxime

4-Difluoromethoxy-benzaldehyde oxime

Cat. No.: B13958468
M. Wt: 187.14 g/mol
InChI Key: LLQDRZBXFFRAKJ-WZUFQYTHSA-N
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Description

4-Difluoromethoxy-benzaldehyde oxime is an oxime derivative synthesized from 4-difluoromethoxy-benzaldehyde (CAS: 73960-07-3, ) and hydroxylamine. Oximes are characterized by the presence of a C=N-OH group, making them versatile intermediates in coordination chemistry, pharmaceuticals, and agrochemicals . The difluoromethoxy substituent at the para position introduces electron-withdrawing effects and enhanced lipophilicity, which may influence reactivity, stability, and biological activity.

Properties

Molecular Formula

C8H7F2NO2

Molecular Weight

187.14 g/mol

IUPAC Name

(NZ)-N-[[4-(difluoromethoxy)phenyl]methylidene]hydroxylamine

InChI

InChI=1S/C8H7F2NO2/c9-8(10)13-7-3-1-6(2-4-7)5-11-12/h1-5,8,12H/b11-5-

InChI Key

LLQDRZBXFFRAKJ-WZUFQYTHSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N\O)OC(F)F

Canonical SMILES

C1=CC(=CC=C1C=NO)OC(F)F

Origin of Product

United States

Preparation Methods

Synthesis of 4-Difluoromethoxy-benzaldehyde Intermediate

The key precursor for synthesizing 4-difluoromethoxy-benzaldehyde oxime is 3-hydroxy-4-difluoromethoxybenzaldehyde or related fluorinated benzaldehydes. A patented method describes the preparation of 3-hydroxy-4-difluoromethoxybenzaldehyde via nucleophilic substitution of chlorodifluoromethane on a hydroxybenzaldehyde derivative catalyzed by n-butylammonium bromide in organic solvents such as isopropanol, N,N-dimethylformamide, or 1,4-dioxane at 60–120°C. The reaction involves careful control of acid-binding agents added in batches to optimize yield and minimize double substitution by-products. The product is isolated by solvent evaporation and drying under vacuum.

Step Reagents/Conditions Solvent(s) Temperature (°C) Notes
1 Compound 2 + Chlorodifluoromethane, catalyst Isopropanol, DMF, 1,4-dioxane 60–120 Acid-binding agent added in 2–5 batches
2 Workup: Drying over sodium sulfate, evaporation 40 (vacuum dry) High yield, suitable for industrial production

Formation of 4-Difluoromethoxy-benzaldehyde Oxime

The oxime is typically formed by reaction of the fluorinated benzaldehyde with hydroxylamine hydrochloride or sulfate under suitable conditions. This step is common in the preparation of aromatic aldehyde oximes and is a key intermediate for further functionalization.

Synthesis of Oxime Derivatives Including 4-Difluoromethoxy-benzaldehyde Oxime

A comprehensive patent describes the preparation of novel oxime ether and ester derivatives with insecticidal activity, which include compounds structurally related to 4-difluoromethoxy-benzaldehyde oxime. The general synthetic approach involves:

  • Preparation of aromatic aldehyde oximes by reacting substituted aromatic aldehydes with hydroxylamine salts.
  • Subsequent acylation or alkylation of the oxime hydroxyl group using acyl halides or alkyl halides in solvents such as dichloromethane, DMF, chloroform, ethanol, acetonitrile, benzene, or toluene.
  • Reaction conditions typically range from 25 to 75°C with reaction times of 2 to 7 hours.
  • Purification by aqueous workup, washing, drying, and solvent removal yields the oxime ether or ester derivatives.

The reaction scheme can be summarized as follows:

Reaction Type Reagents Solvent(s) Temperature (°C) Reaction Time (hours) Notes
Oxime formation Aromatic aldehyde + hydroxylamine salts Ethanol, water, or suitable solvents Ambient to 60 1–4 Formation of aromatic oxime
O-Alkylation Oxime + alkyl halide + base (e.g., NaH) DMF, dichloromethane, toluene 25–75 2–7 Formation of oxime ether
O-Acylation Oxime + acyl chloride + base (e.g., triethylamine) Dichloromethane, chloroform 25–45 2–7 Formation of oxime ester

Representative Preparation Examples

Several specific examples illustrate the preparation of oxime derivatives related to 4-difluoromethoxy-benzaldehyde oxime:

Example Compound Description Reagents & Conditions Yield (%) Melting Point (°C) Key Characterization Data (1H NMR)
1 (E)-4-(trifluoromethyl)phenyl aldehyde O-2-bromotrifluoromethane oxime 4-trifluoromethylbenzaldehyde oxime + NaH + 1,2-dibromoethane in dry DMF, room temp, 45–60 min 78 25–27 δ 8.17 (s, CH=N), 7.70 & 7.64 (d, Ph-H), 4.47 (t, OCH2), 3.63 (t, CH2Br)
2 (E)-4-(trifluoromethyl)phenyl aldehyde O-isobutyryl oxime 4-trifluoromethylbenzaldehyde oxime + triethylamine + isobutyryl chloride in anhydrous CH2Cl2, rt, 45–60 min 88 80–81 δ 8.42 (s, CH=N), 7.88 & 7.70 (d, Ph-H), 2.78–2.71 (m, CH), 1.29 (d, CH3)
3 (E)-4-(trifluoromethyl)phenyl aldehyde O-α,α-dimethylbutyryl oxime Similar to example 2 but with α,α-dimethyl n-butyryl chloride as acylating agent 94 36–38 δ 8.42 (s, CH=N), 7.88 & 7.70 (d, Ph-H), 1.69 (q, CH2), 1.29 (s, CH3), 0.94 (t, CH3)
4 (E)-4-(trifluoromethyl)phenyl aldehyde O-4-fluorobenzyl oxime 4-trifluoromethylbenzaldehyde oxime + 4-fluorobenzyl bromide + NaH in DMF, rt 80 44–46 δ 8.14 (s, CH=N), aromatic multiplets, 5.19 (s, CH2)

Note: These examples are structurally related to 4-difluoromethoxy-benzaldehyde oxime derivatives and illustrate typical synthetic procedures and characterization data.

Analysis of Preparation Methods

Reaction Conditions and Optimization

  • Catalysts and Bases: N-butylammonium bromide is effective in catalyzing nucleophilic substitution reactions for introducing difluoromethoxy groups. Sodium hydride and triethylamine are commonly used bases for deprotonating oximes prior to alkylation or acylation.
  • Solvent Selection: Polar aprotic solvents such as DMF and dichloromethane facilitate nucleophilic substitution and acylation reactions, improving yields and reaction rates.
  • Temperature Control: Moderate temperatures (25–75°C) balance reaction kinetics with selectivity, reducing side reactions such as double substitution or decomposition.
  • Addition Mode: Batchwise addition of acid-binding agents and reagents improves selectivity and yield, especially in fluorination steps.

Yield and Purity

  • Yields for fluorinated benzaldehyde intermediates and oxime derivatives range from approximately 78% to 94%, indicating efficient synthetic routes.
  • Purification typically involves aqueous washes, drying over anhydrous sodium sulfate, and solvent removal under reduced pressure.
  • Characterization by nuclear magnetic resonance spectroscopy confirms product structure and purity.

Summary Table of Key Preparation Parameters

Step Reagents/Conditions Solvent(s) Temperature (°C) Yield (%) Notes
Difluoromethoxy introduction Compound 2 + Chlorodifluoromethane + catalyst Isopropanol, DMF, 1,4-dioxane 60–120 High Batchwise acid-binding agent addition
Oxime formation Fluorinated benzaldehyde + hydroxylamine salts Ethanol or aqueous media Ambient to 60 High Standard oxime synthesis
Oxime O-alkylation Oxime + alkyl halide + base (NaH) DMF, dichloromethane, toluene 25–75 78–94 Alkylation to form oxime ether
Oxime O-acylation Oxime + acyl chloride + base (triethylamine) Dichloromethane, chloroform 25–45 80–90 Acylation to form oxime ester

Chemical Reactions Analysis

Types of Reactions

4-Difluoromethoxy-benzaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound.

    Reduction: The oxime group can be reduced to form the corresponding amine.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-Difluoromethoxy-nitrosobenzene.

    Reduction: Formation of 4-Difluoromethoxy-benzylamine.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-Difluoromethoxy-benzaldehyde oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Difluoromethoxy-benzaldehyde oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity. The difluoromethoxy group can enhance the compound’s lipophilicity and stability, affecting its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogen-Substituted Benzaldoximes

  • 4-Chlorobenzaldoxime (CAS: 3717-23-5, ): The chloro substituent increases molecular weight (MW: 169.59 g/mol) compared to the difluoromethoxy analog (MW: 201.15 g/mol). Chlorine’s inductive effect may reduce nucleophilicity relative to fluorine. No thermal stability data are reported, but halogenated oximes generally exhibit moderate decomposition temperatures (~200–300°C) .
  • 4-Bromo-2-fluorobenzaldoxime (CAS: 202865-64-3, ):

    • Bromine and fluorine substituents increase MW (243.03 g/mol) and polarizability.
    • Safety protocols align with halogenated compounds, emphasizing respiratory and dermal protection .

Alkoxy/Methoxy-Substituted Oximes

  • Higher MW (233.18 g/mol) and LogP (estimated >2.0) compared to the parent compound due to increased lipophilicity.
  • 4-Methoxy-2-methylbenzaldehyde derivatives ():

    • Alkoxy groups improve solubility in organic solvents but reduce thermal stability compared to fluorinated analogs.

Methyl-Substituted Oximes

  • 4-Methylbenzaldehyde oxime (CAS: 1195-20-2, ): MW: 135.16 g/mol; LogP: 1.80 .

Hydroxy-Substituted Oximes

  • 4-Hydroxybenzaldoxime (): The hydroxyl group enables strong hydrogen bonding, improving crystallinity but reducing solubility in nonpolar solvents. PSA: ~32.59 Ų (similar to methyl analogs), but higher polarity limits membrane permeability .

Table 1: Comparative Properties of Benzaldoxime Derivatives

Compound Substituent(s) MW (g/mol) LogP (Estimated) Key Characteristics
4-Difluoromethoxy-benzaldehyde oxime 4-OCHF₂ 201.15 ~2.1 High lipophilicity; electron-withdrawing
4-Chlorobenzaldoxime 4-Cl 169.59 ~1.9 Moderate stability; halogen reactivity
4-Methylbenzaldehyde oxime 4-CH₃ 135.16 1.80 Electron-donating; lower thermal stability
4-Hydroxybenzaldoxime 4-OH 137.14 ~1.2 High polarity; strong H-bonding

Thermal Stability and Crystallography

Oximes with extensive hydrogen-bonding networks, such as di(1H-tetrazol-5-yl)methanone oxime, decompose at 288.7°C . While data for 4-difluoromethoxy-benzaldehyde oxime are unavailable, its difluoromethoxy group may enhance stability via C-F⋯H interactions. Orthorhombic crystal systems (e.g., space group Pbc2) are common in oximes, with densities ~1.6–1.7 g/cm³ .

Toxicity and Handling

Toxicological data for 4-difluoromethoxy-benzaldehyde oxime remain unstudied, but safety measures for analogous compounds include:

  • Immediate eye flushing with water for 15 minutes .
  • Use of PPE to avoid dermal exposure .

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